molecular formula C12H12FN3 B15060186 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

Cat. No.: B15060186
M. Wt: 217.24 g/mol
InChI Key: SOVZWPSENCYZAI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a compound characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an imidazole ring

Preparation Methods

The synthesis of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopropylamine and a fluorophenyl derivative, the imidazole ring can be formed through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine include:

    1-Cyclopropyl-4-(4-chlorophenyl)-1H-imidazol-5-amine: This compound has a chlorine atom instead of a fluorine atom, which may alter its reactivity and biological activity.

    1-Cyclopropyl-4-(4-bromophenyl)-1H-imidazol-5-amine:

    1-Cyclopropyl-4-(4-methylphenyl)-1H-imidazol-5-amine: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

3-cyclopropyl-5-(4-fluorophenyl)imidazol-4-amine

InChI

InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)11-12(14)16(7-15-11)10-5-6-10/h1-4,7,10H,5-6,14H2

InChI Key

SOVZWPSENCYZAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=C2N)C3=CC=C(C=C3)F

Origin of Product

United States

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